molecular formula C12H16N4S B6644227 4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine

4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine

Cat. No.: B6644227
M. Wt: 248.35 g/mol
InChI Key: SLYLNCOHAFUDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Alkylation: The thiazole derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Formation of the Pyrimidine Ring: This involves the cyclization of a suitable precursor, such as a β-diketone, with guanidine under acidic or basic conditions.

    Coupling Reaction: Finally, the thiazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine has various scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidin-2-amine
  • 4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)butyl]pyrimidin-2-amine
  • 4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)methyl]pyrimidin-2-amine

Uniqueness

4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both thiazole and pyrimidine rings provides a versatile scaffold for further functionalization and optimization for various applications .

Properties

IUPAC Name

4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-8(11-13-4-5-17-11)7-14-12-15-9(2)6-10(3)16-12/h4-6,8H,7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYLNCOHAFUDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC(C)C2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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